6-(4-Chlorobenzyl)-3-[(2,3-dimethylphenyl)amino]-1,2,4-triazin-5-ol
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Overview
Description
6-[(4-CHLOROPHENYL)METHYL]-3-[(2,3-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with chlorophenyl and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-CHLOROPHENYL)METHYL]-3-[(2,3-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzylamine with 2,3-dimethylaniline in the presence of a suitable catalyst, followed by cyclization with cyanogen bromide to form the triazine ring. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-[(4-CHLOROPHENYL)METHYL]-3-[(2,3-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives.
Scientific Research Applications
6-[(4-CHLOROPHENYL)METHYL]-3-[(2,3-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-[(4-CHLOROPHENYL)METHYL]-3-[(2,3-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity by forming stable complexes. This interaction can disrupt cellular processes and pathways, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-BROMOPHENYL)METHYL]-3-[(2,3-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
- 6-[(4-FLUOROPHENYL)METHYL]-3-[(2,3-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
- 6-[(4-METHOXYPHENYL)METHYL]-3-[(2,3-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
Uniqueness
The uniqueness of 6-[(4-CHLOROPHENYL)METHYL]-3-[(2,3-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential for forming stable complexes with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H17ClN4O |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)methyl]-3-(2,3-dimethylanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C18H17ClN4O/c1-11-4-3-5-15(12(11)2)20-18-21-17(24)16(22-23-18)10-13-6-8-14(19)9-7-13/h3-9H,10H2,1-2H3,(H2,20,21,23,24) |
InChI Key |
XLXORUCJTLZXEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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